molecular formula C84H96CoN8O4 B13107955 [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt

[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt

Cat. No.: B13107955
M. Wt: 1340.6 g/mol
InChI Key: BYRDUHUAWFGXIF-OKTKQFMNSA-L
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Description

[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is a complex organometallic compound This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt typically involves the following steps:

    Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and aldehyde derivatives under acidic conditions.

    Introduction of Substituents: The 2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl and 3,5-di-tert-butylphenyl groups are introduced through substitution reactions, often using organometallic reagents.

    Metalation: The cobalt ion is introduced into the porphyrin ring through a metalation reaction, typically using cobalt salts such as cobalt(II) acetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt can undergo various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.

    Reduction: Reduction reactions can also occur, often using reducing agents such as sodium borohydride.

    Substitution: The substituents on the porphyrin ring can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species.

Scientific Research Applications

Chemistry

In chemistry, [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis and high efficiency.

Biology

In biological research, this compound can be used as a model system to study the behavior of metalloporphyrins in biological systems. It can also be used in the development of biomimetic catalysts.

Medicine

Industry

In industrial applications, this compound can be used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and enabling catalytic activity. The porphyrin ring provides a stable framework that supports the cobalt center and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

    [5,10,15,20-Tetraphenylporphyrinato]cobalt: This compound has a similar porphyrin structure but lacks the specific substituents found in [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt.

    [5,10,15,20-Tetra(4-pyridyl)porphyrinato]cobalt: Another similar compound with different substituents on the porphyrin ring.

Uniqueness

The unique substituents on this compound provide distinct electronic and steric properties, enhancing its reactivity and selectivity in various applications.

Properties

Molecular Formula

C84H96CoN8O4

Molecular Weight

1340.6 g/mol

IUPAC Name

(1S)-N-[2-[15-[2,6-bis[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-10,20-bis(3,5-ditert-butylphenyl)porphyrin-22,24-diid-5-yl]-3-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-2,2-dimethylcyclopropane-1-carboxamide;cobalt(2+)

InChI

InChI=1S/C84H98N8O4.Co/c1-77(2,3)47-35-45(36-48(39-47)78(4,5)6)67-59-27-31-63(85-59)71(69-55(89-73(93)51-41-81(51,13)14)23-21-24-56(69)90-74(94)52-42-82(52,15)16)65-33-29-61(87-65)68(46-37-49(79(7,8)9)40-50(38-46)80(10,11)12)62-30-34-66(88-62)72(64-32-28-60(67)86-64)70-57(91-75(95)53-43-83(53,17)18)25-22-26-58(70)92-76(96)54-44-84(54,19)20;/h21-40,51-54H,41-44H2,1-20H3,(H6,85,86,87,88,89,90,91,92,93,94,95,96);/q;+2/p-2/t51-,52-,53-,54-;/m1./s1

InChI Key

BYRDUHUAWFGXIF-OKTKQFMNSA-L

Isomeric SMILES

CC1(C[C@@H]1C(=O)NC2=C(C(=CC=C2)NC(=O)[C@H]3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)[C@H]1CC1(C)C)NC(=O)[C@H]1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2]

Canonical SMILES

CC1(CC1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)C1CC1(C)C)NC(=O)C1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2]

Origin of Product

United States

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